Ethyl 2-(3-oxocyclopentyl)benzoate
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Overview
Description
Ethyl 2-(3-oxocyclopentyl)benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is a derivative of benzoic acid and features a cyclopentyl group with a ketone functional group attached to the benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-oxocyclopentyl)benzoate can be synthesized through the esterification of benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating benzoic acid and ethanol with a catalytic amount of sulfuric acid to produce the ester and water as a by-product . Another method involves the trans-esterification of ethyl benzoate with cyclopentanone under acidic conditions .
Industrial Production Methods
Industrial production of ethyl benzoate, a precursor to this compound, often employs reactive distillation techniques. This method optimizes the esterification process by continuously removing the water by-product, thus driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxocyclopentyl)benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield benzoic acid and ethanol.
Aminolysis: The ester can react with ammonia or primary amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Aminolysis: Ammonia or primary amines under mild heating.
Major Products
Hydrolysis: Benzoic acid and ethanol.
Reduction: Secondary alcohol derivative.
Aminolysis: Amide derivative.
Scientific Research Applications
Ethyl 2-(3-oxocyclopentyl)benzoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis, releasing benzoic acid, which has known antimicrobial properties. The ketone group in the cyclopentyl ring can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Ethyl 2-(3-oxocyclopentyl)benzoate can be compared with other esters such as ethyl benzoate and methyl benzoate:
Ethyl Benzoate: Similar structure but lacks the cyclopentyl ketone group, making it less reactive in certain chemical reactions.
Methyl Benzoate: Similar ester functionality but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.
Similar Compounds
- Ethyl Benzoate
- Methyl Benzoate
- Phenyl Benzoate
- Ethyl Acetate
This compound stands out due to its unique cyclopentyl ketone group, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
284022-86-2 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(3-oxocyclopentyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)13-6-4-3-5-12(13)10-7-8-11(15)9-10/h3-6,10H,2,7-9H2,1H3 |
InChI Key |
XNEKXHFNUFOFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CCC(=O)C2 |
Origin of Product |
United States |
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